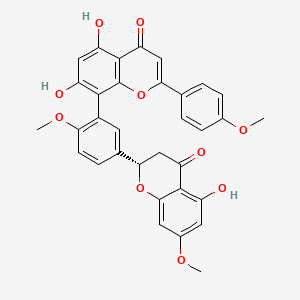

2,3-Dihydrosciadopitysin

Beschreibung

Eigenschaften

IUPAC Name |

5,7-dihydroxy-8-[5-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]-2-methoxyphenyl]-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H26O10/c1-39-18-7-4-16(5-8-18)27-15-25(38)32-23(36)13-22(35)30(33(32)43-27)20-10-17(6-9-26(20)41-3)28-14-24(37)31-21(34)11-19(40-2)12-29(31)42-28/h4-13,15,28,34-36H,14H2,1-3H3/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBQEDJQLPQAHW-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)[C@@H]5CC(=O)C6=C(C=C(C=C6O5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of 2,3-Dihydrosciadopitysin: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the natural sources, isolation protocols, and potential biological activities of the biflavonoid 2,3-Dihydrosciadopitysin. This document compiles available scientific data to facilitate further investigation and potential therapeutic applications of this natural compound.

Natural Sources and Abundance

2,3-Dihydrosciadopitysin, a member of the biflavonoid class of secondary metabolites, has been identified in a select number of plant species. The primary documented botanical sources include conifers from the families Podocarpaceae and Cupressaceae.

Table 1: Natural Sources and Quantitative Data for 2,3-Dihydrosciadopitysin

| Plant Species | Family | Plant Part | Method of Analysis | Reported Yield/Concentration | Reference |

| Podocarpus macrophyllus | Podocarpaceae | Heartwood, Leaves | UHPLC-DAD-ESI-MS, UHPLC-MS/MS MRM | Data not explicitly quantified in abstract; compound isolated and analyzed.[1] | [1] |

| Metasequoia glyptostroboides | Cupressaceae | Autumn Leaves | Not specified in abstract | Compound isolated.[2] | [2] |

Further research is required to ascertain specific quantitative yields from these sources.

Experimental Protocols: Isolation and Characterization

General Extraction and Fractionation Protocol

-

Plant Material Preparation: Air-dried and powdered plant material (e.g., leaves, heartwood) is the starting point for extraction.

-

Solvent Extraction: The powdered material is subjected to extraction with a moderately polar solvent, such as acetone or methanol, to efficiently solvate the biflavonoids.

-

Solvent Removal: The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation using column chromatography. A variety of stationary phases (e.g., silica gel) and mobile phase gradients of increasing polarity are employed to separate the complex mixture of phytochemicals.

Chromatographic Isolation

-

Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a solvent system, such as a gradient of n-hexane and ethyl acetate, to separate fractions based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and a mobile phase, such as a methanol-water gradient.

-

Characterization: The structure of the isolated 2,3-Dihydrosciadopitysin is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Potential Signaling Pathways and Biological Activities

While direct studies on the signaling pathways modulated by 2,3-Dihydrosciadopitysin are limited, the broader class of flavonoids, to which it belongs, is known to interact with various cellular signaling cascades. This suggests potential areas of investigation for this specific compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Many flavonoids have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth. The potential for 2,3-Dihydrosciadopitysin to interact with this pathway warrants further investigation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and the immune response. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Certain flavonoids have demonstrated the ability to inhibit NF-κB activation, thereby exerting anti-inflammatory effects. The potential of 2,3-Dihydrosciadopitysin to modulate this pathway is a promising area for future research.

Conclusion

2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid with known sources in Podocarpus macrophyllus and Metasequoia glyptostroboides. While detailed quantitative data and standardized isolation protocols remain to be fully elucidated in publicly accessible literature, the general methodologies for flavonoid isolation provide a solid foundation for its procurement. The established roles of related flavonoids in modulating key cellular signaling pathways, such as PI3K/Akt and NF-κB, highlight promising avenues for future research into the specific bioactivities and therapeutic potential of 2,3-Dihydrosciadopitysin. This guide provides a starting point for researchers to explore this intriguing natural product further.

References

An In-Depth Technical Guide to 2,3-Dihydrosciadopitysin: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid, a class of compounds known for their diverse biological activities. First identified in 1971, this molecule has been a subject of phytochemical interest due to its presence in ancient plant lineages. This technical guide provides a comprehensive overview of the discovery, history, and known scientific data of 2,3-Dihydrosciadopitysin. It details its isolation from natural sources and summarizes the current, albeit limited, understanding of its biological properties. This document aims to serve as a foundational resource for researchers interested in the potential therapeutic applications of this and related dihydrobiflavonoids.

Introduction

2,3-Dihydrosciadopitysin is a specific type of biflavonoid, characterized by two flavonoid moieties linked together. Its discovery dates back to the early 1970s, emerging from studies on the chemical constituents of "living fossil" trees. As a member of the flavonoid family, it is presumed to possess antioxidant and anti-inflammatory properties, common to this class of phytochemicals. However, detailed investigations into its specific biological activities and potential pharmacological applications remain limited. This guide synthesizes the available information to provide a clear and structured overview for the scientific community.

Discovery and History

The initial discovery and isolation of 2,3-Dihydrosciadopitysin were reported in a 1971 publication in the journal Phytochemistry by Beckmann, Geiger, and de Groot-Pfleiderer.[1] The compound was identified as a novel dihydrobiflavonoid from the autumn leaves of the dawn redwood, Metasequoia glyptostroboides.[1] This discovery was significant as Metasequoia glyptostroboides is a unique deciduous conifer considered a living fossil, with a rich and distinct phytochemical profile.

Later, 2,3-Dihydrosciadopitysin was also isolated from the heartwood of Podocarpus macrophyllus, another gymnosperm, indicating its distribution is not limited to a single species.

The historical significance of its discovery lies in the broader context of biflavonoid research, which was gaining momentum in the mid-20th century. The elucidation of its structure contributed to the growing understanding of the chemical diversity and complexity of flavonoids in the plant kingdom.

Logical Relationship of Discovery:

Figure 1: Historical timeline of the discovery of 2,3-Dihydrosciadopitysin.

Physicochemical Properties

A summary of the key physicochemical properties of 2,3-Dihydrosciadopitysin is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₂₆O₁₀ | [1] |

| Molecular Weight | 582.55 g/mol | [1] |

| Class | Biflavonoid (Dihydrobiflavonoid) | |

| Appearance | Yellow powder | [2] |

| CAS Number | 34421-19-7 | [1][2] |

Experimental Protocols

Isolation and Purification

Detailed experimental protocols for the isolation of 2,3-Dihydrosciadopitysin are not extensively documented in recent literature. However, based on the original discovery and general methods for flavonoid isolation, a probable workflow can be outlined.

Workflow for Isolation:

Figure 2: A probable workflow for the isolation and purification of 2,3-Dihydrosciadopitysin.

Methodology:

-

Plant Material Collection and Preparation: Autumn leaves of Metasequoia glyptostroboides or heartwood of Podocarpus macrophyllus are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, likely using a solvent of medium polarity such as methanol or ethanol, to extract the flavonoids.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system with increasing solvent polarity (e.g., a mixture of hexane, ethyl acetate, and methanol) is typically employed to separate the different components.

-

Fraction Analysis and Purification: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing 2,3-Dihydrosciadopitysin are combined and may be further purified by recrystallization to yield the pure compound.

Structural Elucidation

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC would be used to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the chromophoric system of the flavonoid structure.

Biological Activities

While specific quantitative data for the biological activities of 2,3-Dihydrosciadopitysin are scarce in the available literature, the broader class of biflavonoids from Metasequoia glyptostroboides is known to exhibit various biological effects. These are generally attributed to their antioxidant and anti-inflammatory properties.

Potential Signaling Pathways:

Biflavonoids are known to modulate various signaling pathways involved in inflammation and oxidative stress. A generalized diagram of potential pathways is presented below.

Figure 3: Potential signaling pathways modulated by biflavonoids like 2,3-Dihydrosciadopitysin.

Quantitative Data (Hypothetical):

To date, no specific IC₅₀ values for the antioxidant or anti-inflammatory activities of 2,3-Dihydrosciadopitysin have been found in a broad search of scientific literature. For the purpose of illustrating how such data would be presented, a hypothetical table is provided below. It is crucial to note that these values are not based on experimental results for 2,3-Dihydrosciadopitysin and are for illustrative purposes only.

| Assay | Target/Endpoint | Hypothetical IC₅₀ (µM) |

| Antioxidant Activity | DPPH radical scavenging | Data not available |

| ABTS radical scavenging | Data not available | |

| Anti-inflammatory Activity | COX-2 inhibition | Data not available |

| 5-LOX inhibition | Data not available | |

| Nitric oxide production | Data not available |

Synthesis

There is no published information available regarding the total chemical synthesis of 2,3-Dihydrosciadopitysin. The synthesis of complex natural products like biflavonoids is often challenging due to the need for regioselective and stereoselective coupling of the flavonoid monomers.

Future Directions

The study of 2,3-Dihydrosciadopitysin presents several opportunities for future research:

-

Re-isolation and Full Spectroscopic Characterization: A complete modern spectroscopic analysis (including 2D NMR and high-resolution mass spectrometry) would be invaluable to confirm its structure and provide a definitive reference for future studies.

-

Comprehensive Biological Screening: A systematic evaluation of its biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, is warranted. Determining quantitative measures such as IC₅₀ values would be a critical step.

-

Investigation of Mechanism of Action: Should significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways would be necessary.

-

Development of Synthetic Strategies: The development of a synthetic route to 2,3-Dihydrosciadopitysin and its analogs would facilitate further biological evaluation and structure-activity relationship (SAR) studies.

Conclusion

2,3-Dihydrosciadopitysin remains a sparsely studied natural product with a fascinating history linked to ancient plant species. While its initial discovery and structural class are established, a significant gap exists in the scientific literature regarding its detailed experimental protocols, quantitative biological activities, and synthesis. This technical guide has compiled the available information and outlined the necessary future research to unlock the potential of this unique dihydrobiflavonoid for the benefit of researchers, scientists, and drug development professionals.

References

An In-Depth Technical Guide to 2,3-Dihydrosciadopitysin

CAS Number: 34421-19-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid that has been identified in select plant species. As a member of the flavonoid family, it possesses a characteristic molecular architecture that suggests potential biological activity. This technical guide serves as a comprehensive resource on 2,3-Dihydrosciadopitysin (CAS Number: 34421-19-7), consolidating the currently available scientific and technical information. This document outlines its physicochemical properties, and known biological sources, and discusses the analytical methods used for its identification. Due to a notable scarcity of in-depth research on this specific compound, this guide also highlights the significant gaps in the existing literature, particularly concerning its biological activity, mechanisms of action, and detailed experimental protocols. This whitepaper aims to provide a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this rare natural product.

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Biflavonoids, which are dimers of flavonoid units, often exhibit enhanced or unique biological properties compared to their monomeric counterparts. 2,3-Dihydrosciadopitysin belongs to this intriguing class of natural products. Its structure, a derivative of sciadopitysin, features a dihydroflavone moiety linked to a flavone. Despite its discovery, 2,3-Dihydrosciadopitysin remains a largely understudied molecule, representing a potential area for novel therapeutic development. This guide synthesizes the available data to provide a clear and concise overview of the current state of knowledge.

Physicochemical Properties

The fundamental physicochemical properties of 2,3-Dihydrosciadopitysin are summarized in the table below. These data are primarily derived from chemical supplier databases and computational predictions, as detailed experimental characterization is not widely available in published literature.

| Property | Value | Source |

| CAS Number | 34421-19-7 | Biopurify[1] |

| Molecular Formula | C₃₃H₂₆O₁₀ | Biopurify[1] |

| Molecular Weight | 582.561 g/mol | Biopurify[1] |

| Physical Description | Yellow powder | Biopurify[1] |

| Purity | 95% - 99% (as commercially available) | Biopurify[1] |

| Class | Flavonoid (Biflavonoid) | Biopurify[1] |

Biological Sources

2,3-Dihydrosciadopitysin is a natural product that has been isolated from a limited number of plant species. The primary documented sources are:

-

Metasequoia glyptostroboides (Dawn Redwood): This compound has been isolated from the autumn leaves of this deciduous conifer[2].

-

Podocarpus macrophyllus (Yew plum pine): It has also been identified in the heartwood of this evergreen tree.

The concentration of 2,3-Dihydrosciadopitysin in these sources and the optimal extraction methods have not been extensively documented in readily accessible literature.

Analytical and Experimental Methods

While detailed experimental protocols for the biological evaluation of 2,3-Dihydrosciadopitysin are absent from the current body of scientific literature, its identification and quality control are performed using standard analytical techniques in phytochemistry.

Identification and Structural Elucidation

The identity of 2,3-Dihydrosciadopitysin is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are critical for elucidating the precise molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.

Purity Assessment

The purity of 2,3-Dihydrosciadopitysin samples is typically determined by chromatographic methods:

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of flavonoid compounds. Commercial suppliers often use HPLC coupled with Diode-Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD) to ensure the quality of their reference standards[1].

Caption: A potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Hypothetical Apoptotic Pathway in Cancer Cells

Caption: A potential pro-apoptotic mechanism in cancer cells.

Future Directions and Research Opportunities

The current lack of data on 2,3-Dihydrosciadopitysin presents a significant opportunity for original research. Key areas for future investigation include:

-

Isolation and Synthesis: Development of efficient and scalable methods for the isolation of 2,3-Dihydrosciadopitysin from its natural sources or a total synthesis approach would be crucial to enable further research.

-

Biological Screening: A comprehensive screening of 2,3-Dihydrosciadopitysin against a panel of biological targets is warranted. This should include assays for:

-

Anticancer activity: Against various cancer cell lines.

-

Anti-inflammatory activity: In cellular and animal models of inflammation.

-

Neuroprotective effects: In models of neurodegenerative diseases.

-

Antioxidant capacity: Using standard antioxidant assays.

-

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying the specific signaling pathways involved.

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 2,3-Dihydrosciadopitysin will be essential for evaluating its potential as a drug candidate.

Conclusion

2,3-Dihydrosciadopitysin is a structurally interesting biflavonoid with currently uncharacterized biological potential. This technical guide has summarized the limited available information on its physicochemical properties and natural origins. The significant gaps in our understanding of its bioactivity and mechanism of action highlight the need for further scientific investigation. For researchers and drug development professionals, 2,3-Dihydrosciadopitysin represents an unexplored area of natural product chemistry with the potential for the discovery of novel therapeutic agents.

References

2,3-Dihydrosciadopitysin: A Technical Overview of its Properties and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biflavonoid 2,3-Dihydrosciadopitysin, detailing its physicochemical properties and exploring its potential biological activities based on the broader understanding of related biflavonoids. While specific experimental data on 2,3-Dihydrosciadopitysin remains limited, this document synthesizes available information to support further research and drug development efforts.

Core Physicochemical Data

2,3-Dihydrosciadopitysin is a flavonoid compound that has been isolated from natural sources.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₂₆O₁₀ | [1] |

| Molecular Weight | 582.55 g/mol | [2] |

| CAS Number | 34421-19-7 | [1][3] |

| Appearance | Yellow powder | [1] |

| Purity | Typically 95% - 99% (commercial preparations) | [1] |

| Type of Compound | Flavonoid | [1] |

Experimental Protocols

Isolation of Biflavonoids from Metasequoia glyptostroboides

Objective: To extract and isolate biflavonoids, including 2,3-Dihydrosciadopitysin, from the leaves of Metasequoia glyptostroboides.

Materials and Reagents:

-

Dried and powdered leaves of Metasequoia glyptostroboides

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

n-Hexane

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

Procedure:

-

Extraction:

-

Macerate the dried, powdered leaves of Metasequoia glyptostroboides with methanol at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of water and methanol.

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Biflavonoids are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

Pool fractions containing compounds with similar TLC profiles.

-

-

Purification:

-

Further purify the fractions containing the target biflavonoids using Sephadex LH-20 column chromatography, eluting with methanol.

-

Final purification of individual compounds, including 2,3-Dihydrosciadopitysin, can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

Identify the purified compounds using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with published values.[1]

-

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of 2,3-Dihydrosciadopitysin is scarce. However, as a member of the biflavonoid class, it is likely to share pharmacological properties with other well-studied biflavonoids. Extracts from Metasequoia glyptostroboides have been reported to possess antioxidant, antifungal, anticancer, and anti-amyloidogenic activities.[4][5] Biflavonoids, in general, are known to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways.[6][7][8][9][10]

Potential Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition

Many biflavonoids have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[6][8] The hypothetical mechanism by which 2,3-Dihydrosciadopitysin may exert anti-inflammatory effects is depicted below.

Caption: Hypothesized Anti-Inflammatory Action of 2,3-Dihydrosciadopitysin.

This diagram illustrates the potential for 2,3-Dihydrosciadopitysin to inhibit the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression.

Potential Antioxidant Mechanism of Action

Flavonoids are well-known for their antioxidant properties, which can be attributed to their ability to scavenge free radicals and chelate metal ions. The antioxidant mechanism of flavonoids involves donating a hydrogen atom from a hydroxyl group to a free radical, thus neutralizing it.

Caption: Potential Free Radical Scavenging by 2,3-Dihydrosciadopitysin.

This workflow demonstrates the potential of 2,3-Dihydrosciadopitysin to mitigate oxidative stress by directly neutralizing reactive oxygen species through hydrogen atom donation from its hydroxyl groups, a common mechanism for flavonoid antioxidants.

Conclusion

2,3-Dihydrosciadopitysin is a biflavonoid with a defined chemical structure and molecular formula. While detailed experimental data on its biological functions are currently limited, its classification as a biflavonoid and its origin from a medicinally relevant plant, Metasequoia glyptostroboides, suggest that it likely possesses anti-inflammatory and antioxidant properties. The proposed mechanisms involving the inhibition of the NF-κB pathway and the scavenging of reactive oxygen species provide a strong rationale for further investigation of 2,3-Dihydrosciadopitysin as a potential therapeutic agent. This technical guide serves as a foundational resource to encourage and support future research into the specific biological activities and mechanisms of action of this promising natural compound.

References

- 1. CAS 34421-19-7 | 2,3-Dihydrosciadopitysin [phytopurify.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 34421-19-7 | 2,3-dihydrosciadopitysin [albtechnology.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Biflavonoids: Important Contributions to the Health Benefits of Ginkgo (Ginkgo biloba L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological and Chemical Aspects of Natural Biflavonoids from Plants: A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activities of Biflavonoids: A Focus on 2,3-Dihydrosciadopitysin and its Congeners

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Biflavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. These complex molecules, formed by the dimerization of two flavonoid units, exhibit a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticancer, antiviral, and neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the known biological activities of biflavonoids, with a specific focus on 2,3-Dihydrosciadopitysin. Due to the limited specific experimental data on 2,3-Dihydrosciadopitysin, this guide will leverage data from structurally similar and well-researched biflavonoids, such as ginkgetin, amentoflavone, and isoginkgetin, to infer its potential therapeutic applications and mechanisms of action.

Core Biological Activities of Biflavonoids

Biflavonoids exert their biological effects through multiple mechanisms, often targeting key signaling pathways involved in disease pathogenesis. The dimeric nature of these compounds can contribute to enhanced binding affinity and potency compared to their monomeric flavonoid counterparts.

Anticancer Activity

Several biflavonoids have demonstrated significant anticancer potential across various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]

For instance, ginkgetin has been shown to inhibit the proliferation of several cancer cell lines with IC50 values in the low micromolar range.[3] It can induce cell cycle arrest and apoptosis by modulating pathways such as JAK/STAT and MAPKs.[2][3] Amentoflavone has also been reported to have anticancer effects, with an IC50 of 150 μM in MCF7 breast cancer cells, where it induces G1 phase cell cycle arrest and apoptosis.[4]

Table 1: Anticancer Activities of Selected Biflavonoids

| Biflavonoid | Cancer Cell Line | IC50 Value | Reference |

| Ginkgetin | Ovarian Cancer (SKOV3) | 20 µM (24h) | [3] |

| Ginkgetin | Ovarian Cancer (A2780) | 20 µM (24h) | [3] |

| Ginkgetin | Colon Cancer | < 5 µM (≥ 24h) | [3] |

| Ginkgetin | Lung Cancer | < 5 µM (≥ 24h) | [3] |

| Ginkgetin | Prostate Cancer | < 5 µM (≥ 24h) | [3] |

| Amentoflavone | Breast Cancer (MCF7) | 150 µM | [4] |

| Isoginkgetin | Cervical Cancer (HeLa) | 8.38 µg/mL | [5] |

| Isoginkgetin | Lymphoma (Daudi) | 20.07 µg/mL | [5] |

| Isoginkgetin | Myelogenous Leukemia (K562) | 18.76 µg/mL | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Biflavonoids have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating inflammatory signaling pathways.

Ginkgetin has been shown to ameliorate IL-1β-stimulated inflammation in human osteoarthritis chondrocytes by inhibiting the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[6] This effect is mediated through the suppression of the PI3K/AKT/NF-κB signaling pathway.[6] Amentoflavone also exhibits anti-inflammatory properties by reducing the production of nitric oxide and pro-inflammatory cytokines like IL-1β and IL-6, and by inhibiting the NF-κB signaling pathway.[7]

Neuroprotective Effects

The neuroprotective potential of biflavonoids is an area of growing interest. These compounds can protect neurons from various insults, including oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.

Ginkgetin has shown strong neuroprotective effects against oxidative stress-induced cell death and can halt apoptosis in neurons.[1] Amentoflavone has been reported to protect hippocampal neurons through its anti-inflammatory, antioxidative, and antiapoptotic effects.[7] It has also demonstrated neuroprotective effects in models of neonatal hypoxic-ischemic brain damage by blocking multiple cellular events leading to brain injury.[8]

Antiviral Activity

Several biflavonoids have been investigated for their antiviral properties. Their mechanisms can involve inhibiting viral entry, replication, or the activity of key viral enzymes.

Amentoflavone has shown potent antiviral effects against the influenza virus by inhibiting viral attachment to host cells and exhibiting virucidal effects.[9][10] It has also been identified as an inhibitor of the SARS-CoV 3CLpro proteolytic activity with an IC50 of 8.3 μM.[11]

Table 2: Antiviral Activities of Amentoflavone

| Virus | Target/Mechanism | IC50 Value | Reference |

| Influenza A Virus | Hemagglutinin (HA) and Neuraminidase (NA) | - | [9][10] |

| SARS-CoV | 3CLpro | 8.3 µM | [11] |

| Dengue Virus | NS5 RdRp | 1.3 µM | [11] |

Antioxidant Activity

Many biflavonoids are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in cellular damage and aging. The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Signaling Pathways Modulated by Biflavonoids

The biological activities of biflavonoids are underpinned by their ability to interact with and modulate key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is common in many cancers. Biflavonoids like ginkgetin and isoginkgetin have been shown to inhibit the PI3K/Akt pathway, contributing to their anticancer and anti-inflammatory effects.[12][13]

Caption: Inhibition of the PI3K/Akt signaling pathway by biflavonoids.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are critical in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Several biflavonoids, such as ginkgetin , can modulate MAPK signaling, contributing to their anticancer and anti-inflammatory activities.[2][14]

References

- 1. Ginkgetin: A natural biflavone with versatile pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ginkgetin from Ginkgo biloba: mechanistic insights into anticancer efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Ginkgetin ameliorates IL-1β-stimulated inflammation via modulating PI3K/AKT/NF-κB cascade in human osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antiviral Effect of Amentoflavone Against Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginkgetin ameliorates IL-1β-stimulated inflammation via modulating PI3K/AKT/NF-κB cascade in human osteoarthritis chondrocytes [jstage.jst.go.jp]

- 13. openaccessjournals.com [openaccessjournals.com]

- 14. Ginkgetin effectively mitigates collagen and AA‐induced platelet activation via PLCγ2 but not cyclic nucleotide‐dependent pathway in human - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of 2,3-Dihydrosciadopitysin for Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid found in various plant species. As a member of the flavonoid family, it has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This technical guide provides an in-depth overview of the commercial availability of 2,3-Dihydrosciadopitysin for research purposes, along with a summary of its biological activities and the signaling pathways it reportedly modulates. Detailed experimental protocols and workflow visualizations are included to assist researchers in designing their studies.

Commercial Availability

High-purity 2,3-Dihydrosciadopitysin is available from several commercial suppliers, catering to the needs of researchers in academia and industry. The table below summarizes the specifications from prominent vendors.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Biopurify | SBP02907 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.56 | 95%~99% |

| MedChemExpress | HY-N1660 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.55 | >98% |

| BLD Pharm | BD130867 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.55 | ≥98% (HPLC) |

| Biosynth | JBA42119 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.56 | Not specified |

| Biorbyt | orb1683824 | 34421-19-7 | C₃₃H₂₆O₁₀ | 582.55 | Not specified |

Biological Activities and Signaling Pathways

Research suggests that 2,3-Dihydrosciadopitysin exhibits promising anti-inflammatory and anticancer effects. While specific studies on this compound are emerging, the broader class of biflavonoids is known to interact with key cellular signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory properties of many flavonoids are attributed to their ability to modulate the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

Caption: Putative anti-inflammatory signaling pathway of 2,3-Dihydrosciadopitysin.

Anticancer Activity

The potential anticancer effects of 2,3-Dihydrosciadopitysin are likely mediated through the induction of apoptosis (programmed cell death) in cancer cells. This process often involves the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins.

Caption: Proposed apoptotic signaling pathway induced by 2,3-Dihydrosciadopitysin.

Experimental Protocols

The following are generalized experimental protocols based on common methodologies used to study the anti-inflammatory and anticancer properties of flavonoid compounds. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines a typical workflow to assess the anti-inflammatory effects of 2,3-Dihydrosciadopitysin on lipopolysaccharide (LPS)-stimulated macrophage cells.

Caption: Workflow for assessing in vitro anti-inflammatory activity.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with varying concentrations of 2,3-Dihydrosciadopitysin for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Incubation: The cells are incubated for a specified duration (e.g., 24 hours for cytokine production, shorter times for signaling pathway analysis).

-

Analysis:

-

Cell Viability: Assessed using the MTT assay to ensure the observed effects are not due to cytotoxicity.

-

Nitric Oxide (NO) Production: Measured in the culture supernatant using the Griess reagent.

-

Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified by ELISA.

-

Protein Expression: Cell lysates are analyzed by Western blotting to determine the expression levels of key inflammatory proteins (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., p65, p38, ERK).

-

Gene Expression: RNA is extracted from cell lysates, and qRT-PCR is performed to measure the mRNA levels of pro-inflammatory genes.

-

In Vitro Anticancer Assay in a Cancer Cell Line

This protocol describes a general workflow to evaluate the anticancer and pro-apoptotic effects of 2,3-Dihydrosciadopitysin on a relevant cancer cell line (e.g., breast, colon, lung cancer).

Caption: Workflow for assessing in vitro anticancer activity.

Methodology:

-

Cell Culture: The selected cancer cell line is maintained in its recommended growth medium and conditions.

-

Cell Seeding: Cells are seeded in appropriate culture plates for the planned assays.

-

Treatment: Cells are treated with a range of concentrations of 2,3-Dihydrosciadopitysin for different time points (e.g., 24, 48, 72 hours).

-

Analysis:

-

Cell Viability: The effect on cell proliferation and viability is determined using assays like MTT or CellTiter-Glo.

-

Apoptosis Detection: Apoptosis is quantified by flow cytometry after staining cells with Annexin V and Propidium Iodide (PI).

-

Cell Cycle Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is analyzed by flow cytometry after PI staining of fixed and permeabilized cells.

-

Protein Expression: Western blotting is used to examine the levels of key apoptotic proteins, such as cleaved caspases (e.g., caspase-3, -9), cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).

-

Conclusion

2,3-Dihydrosciadopitysin is a readily available research compound with significant potential for investigation in the fields of inflammation and oncology. The information and protocols provided in this guide offer a solid foundation for researchers to explore its mechanisms of action and therapeutic promise. As with any research compound, it is crucial to source high-purity material from reputable suppliers to ensure the reliability and reproducibility of experimental results. Further studies are warranted to fully elucidate the specific molecular targets and signaling pathways of 2,3-Dihydrosciadopitysin.

Methodological & Application

Application Notes and Protocols for the Extraction of 2,3-Dihydrosciadopitysin from Podocarpus macrophyllus

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and preliminary biological evaluation of 2,3-Dihydrosciadopitysin, a biflavonoid found in the leaves and twigs of Podocarpus macrophyllus. This document outlines the necessary materials, step-by-step experimental procedures, and data interpretation to guide researchers in obtaining this compound for further study and drug development applications. The protocols are based on established methodologies for biflavonoid extraction from the Podocarpus genus. Additionally, a putative signaling pathway for the pro-apoptotic activity of 2,3-Dihydrosciadopitysin is presented, based on evidence from structurally related biflavonoids.

Introduction

Podocarpus macrophyllus, commonly known as the Buddhist pine or yew plum pine, is a coniferous evergreen tree that is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids and norditerpenoids. Among these, the biflavonoid 2,3-Dihydrosciadopitysin has garnered interest for its potential pharmacological activities. Biflavonoids from the Podocarpus genus have been reported to exhibit a range of biological effects, including cytotoxic, antioxidant, and anti-inflammatory properties.

This document provides a detailed methodology for the extraction and purification of 2,3-Dihydrosciadopitysin from P. macrophyllus, enabling its further investigation for drug discovery and development.

Data Presentation: Flavonoid Content in Podocarpus macrophyllus

| Compound | Plant Part | Method of Analysis | Reported Content (mg/g of dry weight) |

| Amentoflavone | Leaves | HPLC-DAD | 1.25 ± 0.11 |

| Bilobetin | Leaves | HPLC-DAD | 0.42 ± 0.05 |

| Ginkgetin | Leaves | HPLC-DAD | 0.78 ± 0.09 |

| Isoginkgetin | Leaves | HPLC-DAD | 0.55 ± 0.07 |

| Podocarpusflavone A | Leaves & Twigs | HPLC | Not explicitly quantified, but isolated as a major constituent |

| 2,3-Dihydrosciadopitysin | Leaves & Twigs | HPLC | Not explicitly quantified, but present |

Note: The exact yield of 2,3-Dihydrosciadopitysin may vary depending on the geographical location, age of the plant, and the specific extraction and purification methods employed.

Experimental Protocols

This section details the protocols for the extraction, fractionation, and isolation of 2,3-Dihydrosciadopitysin from the leaves and twigs of Podocarpus macrophyllus. The methodology is adapted from established procedures for the isolation of biflavonoids from Podocarpus species.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves and twigs of Podocarpus macrophyllus.

-

Washing and Drying: Thoroughly wash the plant material with distilled water to remove any debris. Air-dry the material in a shaded, well-ventilated area for 10-14 days or until completely dry.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. Store the powder in an airtight container in a cool, dry place.

Extraction of Crude Flavonoid Mixture

-

Solvent Extraction: Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude ethanol extract.

-

Repeated Extraction: Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction. Combine the crude extracts.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: Suspend the crude ethanol extract in distilled water (1 L) and partition successively with n-hexane (3 x 1 L) and then with ethyl acetate (3 x 1 L) in a separatory funnel.

-

Fraction Collection: Collect the n-hexane and ethyl acetate fractions separately. The biflavonoids, including 2,3-Dihydrosciadopitysin, are expected to be concentrated in the ethyl acetate fraction.

-

Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness under reduced pressure to yield the crude biflavonoid-rich fraction.

Isolation of 2,3-Dihydrosciadopitysin by Column Chromatography

-

Column Preparation: Pack a silica gel (60-120 mesh) column (5 cm diameter, 60 cm length) using a slurry of silica gel in n-hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction (approximately 10 g) onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution Gradient: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of 50 mL each and monitor the separation by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).

-

Pooling and Purification: Combine the fractions containing the compound of interest (based on TLC analysis against a standard, if available, or by subsequent spectroscopic analysis). Further purify the pooled fractions by repeated column chromatography or by preparative HPLC to obtain pure 2,3-Dihydrosciadopitysin.

Structure Elucidation

The structure of the isolated 2,3-Dihydrosciadopitysin should be confirmed using spectroscopic techniques such as:

-

¹H-NMR (Proton Nuclear Magnetic Resonance)

-

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

Mandatory Visualizations

Experimental Workflow

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,3-Dihydrosciadopitysin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3-Dihydrosciadopitysin, a biflavonoid of interest in various research and development fields. The described protocol utilizes reverse-phase chromatography with UV detection, providing a reliable and reproducible method for the determination and quantification of this compound. This document provides a comprehensive guide, including instrument parameters, sample and standard preparation, and a detailed experimental protocol.

Introduction

2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid that has garnered attention for its potential biological activities.[1][2] Accurate and precise analytical methods are crucial for the characterization and quantification of 2,3-Dihydrosciadopitysin in various matrices, including natural product extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of flavonoids and biflavonoids due to its high resolution, sensitivity, and versatility.[3] This application note presents a starting point for the development and validation of an HPLC method for 2,3-Dihydrosciadopitysin analysis.

Experimental

Instrumentation and Consumables

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this analysis.

| Component | Specification |

| HPLC System | Quaternary or Binary Gradient HPLC System |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Vials | 2 mL amber glass vials with PTFE septa |

| Syringe Filters | 0.45 µm PTFE or Nylon |

Reagents and Standards

-

2,3-Dihydrosciadopitysin analytical standard: Purity ≥95%.[1]

-

Acetonitrile (ACN): HPLC grade.

-

Methanol (MeOH): HPLC grade.

-

Water: HPLC grade or ultrapure water.

-

Formic Acid (HCOOH): ACS grade or higher.

-

Dimethyl Sulfoxide (DMSO): ACS grade or higher (for stock solution).

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method development and optimization.

| Parameter | Condition |

| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Run Time | 30 minutes |

Gradient Elution Program

A gradient elution is recommended to ensure adequate separation of 2,3-Dihydrosciadopitysin from potential impurities.

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 20.0 | 30 | 70 |

| 25.0 | 30 | 70 |

| 25.1 | 70 | 30 |

| 30.0 | 70 | 30 |

Protocols

Preparation of Standard Solutions

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of 2,3-Dihydrosciadopitysin analytical standard.

-

Transfer the standard to a 10 mL amber volumetric flask.

-

Dissolve the standard in a small amount of DMSO and then dilute to volume with methanol or a mixture of acetonitrile and water (50:50 v/v). Ensure complete dissolution. This stock solution can be stored at -20°C.[4]

Working Standard Solutions:

Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase starting composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid extract is provided below:

-

Accurately weigh a known amount of the sample extract.

-

Transfer the sample to a volumetric flask of appropriate size.

-

Add a suitable solvent (e.g., methanol, or a solvent mixture similar to the mobile phase) to dissolve the sample. Sonication may be used to aid dissolution.

-

Dilute to the mark with the same solvent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability

System suitability tests should be performed before sample analysis to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 6 replicate injections of a standard) |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for 6 replicate injections of a standard) |

Data Presentation

The following tables provide an example of how to structure quantitative data for analysis.

Table 1: Calibration Curve Data for 2,3-Dihydrosciadopitysin

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 15,234 |

| 5 | 76,170 |

| 10 | 151,980 |

| 25 | 380,100 |

| 50 | 759,800 |

| 100 | 1,521,000 |

| Linearity (r²) | 0.9998 |

Table 2: Precision Data (n=6)

| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |

| 50 | 760,500 | 7,500 | 0.99 |

Table 3: Accuracy (Spike Recovery) Data

| Sample | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| Sample 1 | 25 | 24.5 | 98.0 |

| Sample 2 | 50 | 49.2 | 98.4 |

| Sample 3 | 75 | 75.6 | 100.8 |

Visualizations

References

Investigating the Anti-inflammatory Effects of 2,3-Dihydrosciadopitysin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrosciadopitysin, a flavonoid compound, has garnered significant scientific interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory mechanisms of 2,3-Dihydrosciadopitysin. The information compiled herein is based on studies of the closely related and extensively researched compound, Dihydromyricetin (DHM), which serves as a surrogate for understanding the bioactivity of 2,3-Dihydrosciadopitysin.

The primary mechanism of action for the anti-inflammatory effects of this compound involves the downregulation of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. By inhibiting these pathways, 2,3-Dihydrosciadopitysin effectively reduces the production of pro-inflammatory cytokines and mediators, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).

These application notes and protocols are designed to guide researchers in the systematic evaluation of the anti-inflammatory properties of 2,3-Dihydrosciadopitysin in both in vitro and in vivo models.

Data Presentation: Quantitative Efficacy of Dihydromyricetin (DHM)

The following tables summarize the quantitative data on the anti-inflammatory effects of Dihydromyricetin (DHM), a compound structurally and functionally analogous to 2,3-Dihydrosciadopitysin.

Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | DHM Concentration | Inhibition | Reference |

| Nitric Oxide (NO) | 10 µM | Significant reduction in iNOS mRNA expression | [1] |

| 100 µM | Time-dependent inhibition of iNOS protein expression | [2] | |

| iNOS Protein Expression | 25, 50, 100 µM | Dose-dependent inhibition | [2] |

| COX-2 Protein Expression | 25, 50, 100 µM | Dose-dependent inhibition | [2] |

Table 2: Inhibition of Pro-inflammatory Cytokines in Various Models

| Cytokine | Model | DHM Treatment | Result | Reference |

| TNF-α | LPS-stimulated RAW 264.7 cells | 10, 20, 30 µM | Significant decrease in mRNA expression | [1] |

| Diabetic cardiomyopathy mice | - | Significantly reduced levels | [3] | |

| Rats with pulmonary hypertension | - | Inhibited expression | [3] | |

| IL-6 | LPS-stimulated RAW 264.7 cells | 10, 20, 30 µM | Significant decrease in mRNA expression | [1] |

| Diabetic cardiomyopathy mice | - | Significantly reduced levels | [3] | |

| Rats with pulmonary hypertension | - | Inhibited expression | [3] | |

| IL-1β | LPS-stimulated RAW 264.7 cells | 10, 20, 30 µM | Significant decrease in mRNA expression | [1] |

| Brain of AD mice | - | Inhibited expression | [3][4] | |

| IL-4, IL-5, IL-13 | Asthmatic mice (alveolar lavage fluid) | - | Inhibited expression | [3] |

Table 3: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats

| Treatment | Dosage | Time Point | Paw Edema Reduction | Reference |

| Dihydromyricetin (DMY) | 250 mg/kg | 2-4 hours | Significant reduction compared to vehicle | [5] |

| Indomethacin | 1.0 mg/kg | Within 4 hours | Significant reduction | [5] |

| Dexamethasone (DEX) | 0.3 mg/kg | Within 4 hours | Significant reduction | [5] |

| Methotrexate (MTX) | 2.5 mg/kg | Within 4 hours | Significant reduction | [5] |

Experimental Protocols

In Vitro Anti-inflammatory Activity in Macrophages

Objective: To evaluate the effect of 2,3-Dihydrosciadopitysin on the production of pro-inflammatory mediators (NO, iNOS, COX-2) and cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

2,3-Dihydrosciadopitysin (or DHM)

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Reagents and antibodies for Western blotting (anti-iNOS, anti-COX-2, anti-β-actin)

-

Reagents for RT-qPCR

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for NO and cytokine assays, 6-well for Western blot and qPCR) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of 2,3-Dihydrosciadopitysin (e.g., 10, 25, 50, 100 µM) for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.

-

-

Nitric Oxide (NO) Assay:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Western Blot Analysis for iNOS and COX-2:

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the cells.

-

Synthesize cDNA using reverse transcriptase.

-

Perform quantitative PCR using specific primers for iNos, Cox-2, Tnf-α, Il-6, Il-1β, and a housekeeping gene (e.g., Gapdh).

-

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory effect of 2,3-Dihydrosciadopitysin using the carrageenan-induced paw edema model in rats or mice.

Materials:

-

Male Wistar rats or Swiss albino mice

-

Carrageenan solution (1% in saline)

-

2,3-Dihydrosciadopitysin (or DHM)

-

Positive control drug (e.g., Indomethacin)

-

Plethysmometer or digital calipers

Protocol:

-

Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

-

Grouping: Divide the animals into groups: Vehicle control, Carrageenan control, 2,3-Dihydrosciadopitysin-treated groups (various doses), and Positive control group.

-

Drug Administration: Administer 2,3-Dihydrosciadopitysin or the positive control drug (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection. The vehicle control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation of Edema and Inhibition:

-

Calculate the increase in paw volume (edema) for each animal at each time point.

-

Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group.

-

Mandatory Visualizations

References

- 1. Dihydromyricetin-Encapsulated Liposomes Inhibit Exhaustive Exercise-Induced Liver Inflammation by Orchestrating M1/M2 Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]

- 4. Mechanism of Dihydromyricetin on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying the Potential Anticancer Properties of 2,3-Dihydrosciadopitysin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the potential anticancer properties of 2,3-Dihydrosciadopitysin, a biflavonoid isolated from Metasequoia glyptostroboides. Due to the limited direct research on the anticancer effects of this specific compound, the following protocols and methodologies are based on established techniques for evaluating the anticancer potential of other flavonoids and biflavonoids, which are known to exert their effects through the induction of apoptosis and cell cycle arrest.

Introduction to 2,3-Dihydrosciadopitysin and its Therapeutic Potential

2,3-Dihydrosciadopitysin belongs to the biflavonoid class of polyphenolic compounds. Flavonoids are widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties. Biflavonoids, being dimers of flavonoid moieties, often exhibit enhanced biological activities. The anticancer effects of many flavonoids are attributed to their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. This document outlines a proposed research framework to systematically evaluate the anticancer efficacy of 2,3-Dihydrosciadopitysin.

Experimental Objectives

-

To determine the cytotoxic effects of 2,3-Dihydrosciadopitysin on a panel of human cancer cell lines.

-

To elucidate the mechanism of cell death induced by 2,3-Dihydrosciadopitysin, focusing on apoptosis.

-

To investigate the effect of 2,3-Dihydrosciadopitysin on cell cycle progression in cancer cells.

-

To identify the key signaling pathways modulated by 2,3-Dihydrosciadopitysin that contribute to its anticancer effects.

Data Presentation: Efficacy of 2,3-Dihydrosciadopitysin

The following table summarizes hypothetical quantitative data that could be generated from the proposed experiments. These values are for illustrative purposes to guide data collection and analysis.

| Parameter | Cancer Cell Line | Result (Example) | Method |

| IC50 (µM) | MCF-7 (Breast) | 45.5 | MTT Assay |

| A549 (Lung) | 62.8 | MTT Assay | |

| HCT116 (Colon) | 38.2 | MTT Assay | |

| Apoptotic Cells (%) | HCT116 | 65% (at 40 µM) | Annexin V-FITC/PI Staining |

| Cell Cycle Arrest | HCT116 | G2/M Phase Arrest | Flow Cytometry (PI Staining) |

| Protein Expression | HCT116 | ↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3 | Western Blot |

| HCT116 | ↑ p21, ↓ Cyclin B1 | Western Blot |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2,3-Dihydrosciadopitysin in various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

2,3-Dihydrosciadopitysin (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of 2,3-Dihydrosciadopitysin (e.g., 0, 10, 25, 50, 100, 200 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by 2,3-Dihydrosciadopitysin.

Materials:

-

Cancer cell line of interest

-

2,3-Dihydrosciadopitysin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with 2,3-Dihydrosciadopitysin at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of 2,3-Dihydrosciadopitysin on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

2,3-Dihydrosciadopitysin

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with 2,3-Dihydrosciadopitysin at its IC50 concentration for 24 hours.

-

Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of 2,3-Dihydrosciadopitysin on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Cancer cell line of interest

-

2,3-Dihydrosciadopitysin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p21, anti-Cyclin B1, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with 2,3-Dihydrosciadopitysin for the desired time and concentration.

-

Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL reagent and imaging system. β-actin is used as a loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the potential mechanisms of action of 2,3-Dihydrosciadopitysin and the experimental workflow.

Caption: Proposed mechanism of 2,3-Dihydrosciadopitysin in cancer cells.

Caption: Workflow for evaluating anticancer properties.

Application Notes and Protocols for In Vivo Experimental Design: 2,3-Dihydrosciadopitysin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing in vivo experimental studies to investigate the therapeutic potential of 2,3-Dihydrosciadopitysin, a flavonoid compound. Due to the limited specific research on 2,3-Dihydrosciadopitysin, the following protocols are based on established methodologies for evaluating the anti-inflammatory, neuroprotective, and metabolic regulatory effects of flavonoids in animal models.

Section 1: Hypothesized Biological Activities and Mechanisms of Action

Based on its chemical structure as a flavonoid, 2,3-Dihydrosciadopitysin is hypothesized to possess the following biological activities:

-

Anti-inflammatory Effects: Flavonoids are well-known for their ability to modulate inflammatory pathways. It is proposed that 2,3-Dihydrosciadopitysin may inhibit pro-inflammatory enzymes and cytokines.

-

Neuroprotective Effects: Many flavonoids exhibit neuroprotective properties through their antioxidant and anti-inflammatory actions in the central nervous system.

-

Metabolic Regulatory Effects: Flavonoids have been shown to improve metabolic parameters in models of obesity and diabetes. 2,3-Dihydrosciadopitysin may have a role in regulating glucose and lipid metabolism.

The potential mechanism of action for these effects may involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are central to inflammation, cell survival, and metabolism.

Section 2: In Vivo Anti-inflammatory Activity Protocols

Carrageenan-Induced Paw Edema in Rodents

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[1][2][3]

Experimental Protocol:

-

Animal Model: Male Wistar rats or Swiss albino mice (150-200g).

-

Grouping:

-

Group I: Vehicle control (e.g., 0.5% Sodium Carboxymethyl Cellulose).

-

Group II: Positive control (e.g., Indomethacin, 10 mg/kg, oral).

-

Group III-V: 2,3-Dihydrosciadopitysin (e.g., 10, 25, 50 mg/kg, oral).

-

-

Procedure:

-

Administer the respective treatments orally.

-

After 60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

| Vehicle Control | - | 1.25 ± 0.15 | - |

| Indomethacin | 10 | 0.45 ± 0.08 | 64% |

| 2,3-Dihydrosciadopitysin | 10 | 0.98 ± 0.12 | 21.6% |

| 2,3-Dihydrosciadopitysin | 25 | 0.75 ± 0.10 | 40% |

| 2,3-Dihydrosciadopitysin | 50 | 0.58 ± 0.09 | 53.6% |

Acetic Acid-Induced Vascular Permeability in Mice

This model evaluates the effect of a compound on increased vascular permeability, a key event in inflammation.[4]

Experimental Protocol:

-

Animal Model: Male Swiss albino mice (20-25g).

-

Grouping: Similar to the paw edema model.

-

Procedure:

-

Administer treatments orally.

-

After 60 minutes, inject 0.25 mL of 0.6% acetic acid intraperitoneally.

-

Simultaneously, inject 10 mL/kg of 1% Evans blue dye intravenously.

-

After 30 minutes, sacrifice the animals and collect the peritoneal fluid.

-

Measure the absorbance of the peritoneal fluid at 590 nm to quantify the dye leakage.

-

-

Data Analysis: A decrease in absorbance indicates a reduction in vascular permeability.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Absorbance at 590 nm | % Inhibition of Permeability |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |

| 2,3-Dihydrosciadopitysin | 10 | 0.68 ± 0.06 | 20% |

| 2,3-Dihydrosciadopitysin | 25 | 0.51 ± 0.05 | 40% |

| 2,3-Dihydrosciadopitysin | 50 | 0.39 ± 0.04 | 54.1% |

Experimental Workflow for Anti-inflammatory Studies

References

Techniques for Improving the Solubility of 2,3-Dihydrosciadopitysin for Experimental Success

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrosciadopitysin is a naturally occurring biflavonoid that has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. However, like many flavonoids, its poor aqueous solubility presents a significant hurdle for in vitro and in vivo experimentation, hindering accurate assessment of its biological activity.[1] This document provides detailed application notes and protocols for several common and effective techniques to enhance the solubility of 2,3-Dihydrosciadopitysin, thereby facilitating its use in research and drug development.

Co-Solvency Approach

The use of co-solvents is a straightforward and widely adopted method to increase the solubility of hydrophobic compounds. By blending a water-miscible organic solvent with an aqueous medium, the polarity of the solvent system can be modified to be more favorable for dissolving non-polar molecules like 2,3-Dihydrosciadopitysin. Dimethyl sulfoxide (DMSO) is a common and effective co-solvent for flavonoids.

Protocol for Solubilization using DMSO as a Co-Solvent

-

Stock Solution Preparation:

-

Accurately weigh the desired amount of 2,3-Dihydrosciadopitysin powder.

-

Add 100% dimethyl sulfoxide (DMSO) to the powder to create a concentrated stock solution. For example, a 10 mM stock solution is a common starting point. One supplier offers 2,3-Dihydrosciadopitysin pre-dissolved in DMSO at this concentration.

-

Gently vortex or sonicate the mixture until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.

-

-

Working Solution Preparation:

-

For cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally recommended.

-